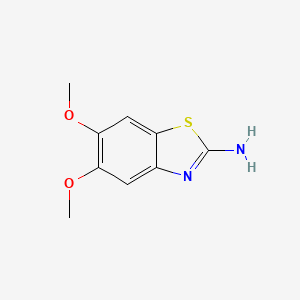

5,6-dimethoxy-1,3-benzothiazol-2-amine

描述

5,6-dimethoxy-1,3-benzothiazol-2-amine is an organic compound with the molecular formula C9H10N2O2S It is a derivative of benzothiazole, characterized by the presence of two methoxy groups at the 5th and 6th positions of the benzene ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethoxy-1,3-benzothiazol-2-amine typically involves the reaction of 3,4-dimethoxyaniline with potassium thiocyanate in the presence of bromine. The reaction proceeds through the formation of an intermediate isothiocyanate, which cyclizes to form the benzothiazole ring. The reaction conditions generally include:

Temperature: Room temperature to 50°C

Solvent: Acetic acid or ethanol

Catalyst: Bromine

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Reactants: 3,4-dimethoxyaniline, potassium thiocyanate, bromine

Solvent: Industrial-grade acetic acid or ethanol

Purification: Recrystallization or chromatography to obtain high-purity product

化学反应分析

Types of Reactions

5,6-dimethoxy-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can yield the corresponding amine derivatives.

Substitution: Electrophilic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Sulfoxides or sulfones

Reduction: Amines

Substitution: Halogenated benzothiazole derivatives

科学研究应用

Medicinal Chemistry Applications

The benzothiazole scaffold, including 5,6-dimethoxy-1,3-benzothiazol-2-amine, has been extensively studied for its therapeutic potential. Compounds in this class have demonstrated various bioactivities:

- Anticancer Activity : Recent studies indicate that derivatives of benzothiazole can inhibit cancer cell proliferation. For instance, compounds with similar structures have shown effectiveness against breast cancer cell lines like MDA-MB-231. The mechanism involves inducing apoptosis and damaging nuclear DNA in cancer cells, making them promising candidates for further development as anticancer agents .

- Antimicrobial Properties : The compound has shown significant antibacterial activity against both gram-positive and gram-negative bacteria. In studies where it was tested alongside other benzothiazole derivatives, it exhibited minimum inhibitory concentrations (MIC) ranging between 16 to 64 µg/mL against various strains including Staphylococcus aureus and Escherichia coli . This suggests potential applications in developing new antimicrobial agents.

Antimicrobial Research

The antimicrobial properties of this compound extend beyond bacteria to include antifungal activities. The compound's ability to disrupt microbial growth makes it a candidate for further exploration in treating infections caused by resistant strains.

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| Other Derivative A | 16 | Escherichia coli |

| Other Derivative B | 64 | Klebsiella pneumoniae |

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as a useful reagent for various chemical transformations. Its structure allows it to participate in nucleophilic substitutions and other reactions that are fundamental in creating more complex molecules.

Case Studies and Research Findings

Several studies have highlighted the efficacy of benzothiazole derivatives in various applications:

- A study demonstrated that certain benzothiazole derivatives could inhibit the PI3Kγ enzyme involved in cancer progression and were effective against lung cancer cell lines .

- Another investigation revealed that compounds derived from benzothiazole exhibited significant activity against multidrug-resistant tuberculosis strains .

作用机制

The mechanism of action of 5,6-dimethoxy-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors or ion channels, modulating their activity and affecting cellular signaling pathways.

相似化合物的比较

Similar Compounds

- 2-Benzothiazolamine, 6-methoxy-

- 2-Benzothiazolamine, 5,7-dimethoxy-

- 2-Benzothiazolamine, N-methyl-

Uniqueness

5,6-dimethoxy-1,3-benzothiazol-2-amine is unique due to the specific positioning of the methoxy groups, which can influence its chemical reactivity and biological activity. The presence of methoxy groups at the 5th and 6th positions can enhance its solubility and potentially improve its interaction with biological targets compared to other benzothiazole derivatives.

生物活性

5,6-Dimethoxy-1,3-benzothiazol-2-amine is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its benzothiazole core structure, which consists of a benzene ring fused to a thiazole ring. The presence of two methoxy groups at the 5 and 6 positions and an amino group at the 2 position contributes to its unique chemical properties. The molecular formula is , with a molecular weight of approximately 199.26 g/mol. It typically appears as a crystalline solid with melting points reported around 227–229 °C.

The biological activity of this compound primarily involves:

- Inhibition of Enzymes : The compound has been shown to inhibit tyrosine kinases, which are crucial for cell signaling and proliferation. This inhibition can disrupt cancer cell growth and survival.

- Induction of Apoptosis : It has demonstrated the ability to induce DNA damage and apoptosis in cancer cells, contributing to its potential as an anti-cancer agent.

- Antimicrobial Activity : The compound exhibits antimicrobial properties by interfering with the synthesis of essential cellular components in microorganisms .

Anticancer Activity

Research has highlighted the anticancer potential of this compound against various cancer cell lines:

- Breast Cancer : In studies involving breast cancer cell lines such as MDA-MB-231 and MCF-7, the compound showed IC50 values of approximately 26.2 μM against MCF-7 cells and varying degrees of activity against MDA-MB-231 cells .

- Mechanisms : The compound's anticancer effects are attributed to its ability to induce apoptosis and inhibit cell proliferation through various pathways including DNA damage response mechanisms .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been assessed against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 μg/mL |

| Escherichia coli | 32 μg/mL |

| Klebsiella pneumoniae | 64 μg/mL |

| Pseudomonas aeruginosa | 64 μg/mL |

These results indicate that the compound possesses significant antibacterial properties, particularly against gram-positive bacteria .

Case Studies and Research Findings

Recent studies have further elucidated the biological activity of this compound:

- Study on Antitumor Effects : A study synthesized several benzothiazole derivatives including this compound and evaluated their effects on A431 and A549 cancer cell lines. The results indicated that these compounds significantly inhibited cell proliferation and induced apoptosis at low concentrations (1–4 μM)【4】.

- Neuroprotective Effects : Preliminary research suggests that this compound may also act as a neuroprotectant by dilating blood vessels and lowering blood pressure; however, further investigations are needed to confirm these effects【5】.

- Antimicrobial Studies : In another study assessing antimicrobial properties against multiple strains including methicillin-resistant Staphylococcus aureus, the compound exhibited promising results with MIC values indicating effective inhibition【2】【4】.

属性

IUPAC Name |

5,6-dimethoxy-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2S/c1-12-6-3-5-8(4-7(6)13-2)14-9(10)11-5/h3-4H,1-2H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJRDZJGBIBLGKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=C(S2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6073368 | |

| Record name | 2-Benzothiazolamine, 5,6-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6294-52-6 | |

| Record name | 5,6-Dimethoxy-2-benzothiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6294-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzothiazole, 2-amino-5,6-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006294526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6294-52-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9444 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Benzothiazolamine, 5,6-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-dimethoxy-1,3-benzothiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。